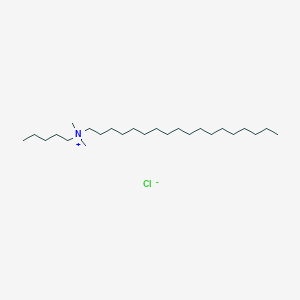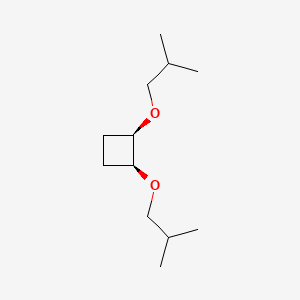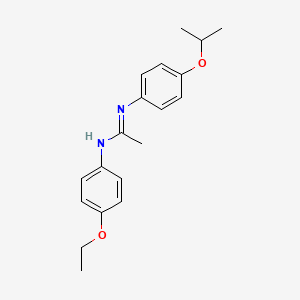![molecular formula C18H18ClNO4 B14403839 N-[3-(3-Chlorophenyl)propanoyl]-L-tyrosine CAS No. 87590-01-0](/img/structure/B14403839.png)
N-[3-(3-Chlorophenyl)propanoyl]-L-tyrosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3-Chlorophenyl)propanoyl]-L-tyrosine typically involves the acylation of L-tyrosine with 3-(3-chlorophenyl)propanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
- Solvent: Dichloromethane or another suitable organic solvent
- Temperature: Room temperature to slightly elevated temperatures (20-40°C)
- Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions
N-[3-(3-Chlorophenyl)propanoyl]-L-tyrosine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols or amines
Substitution: Formation of substituted phenyl derivatives
Aplicaciones Científicas De Investigación
N-[3-(3-Chlorophenyl)propanoyl]-L-tyrosine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on cellular processes and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-[3-(3-Chlorophenyl)propanoyl]-L-tyrosine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cell surface receptors to alter cellular signaling.
Affecting Gene Expression: Influencing the expression of genes related to inflammation, pain, and other physiological processes.
Comparación Con Compuestos Similares
Similar Compounds
N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide: Another compound with a chlorophenyl group, used in medicinal chemistry.
3,3,3-Tris(4-chlorophenyl)propionic acid: A compound with multiple chlorophenyl groups, used in organic synthesis.
Uniqueness
N-[3-(3-Chlorophenyl)propanoyl]-L-tyrosine is unique due to its specific structure, which combines the properties of a chlorophenyl group with the amino acid L-tyrosine. This unique combination allows it to interact with biological systems in ways that similar compounds may not, making it a valuable tool in scientific research.
Propiedades
Número CAS |
87590-01-0 |
|---|---|
Fórmula molecular |
C18H18ClNO4 |
Peso molecular |
347.8 g/mol |
Nombre IUPAC |
(2S)-2-[3-(3-chlorophenyl)propanoylamino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C18H18ClNO4/c19-14-3-1-2-12(10-14)6-9-17(22)20-16(18(23)24)11-13-4-7-15(21)8-5-13/h1-5,7-8,10,16,21H,6,9,11H2,(H,20,22)(H,23,24)/t16-/m0/s1 |
Clave InChI |
RCQSRBNFSVQCMD-INIZCTEOSA-N |
SMILES isomérico |
C1=CC(=CC(=C1)Cl)CCC(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O |
SMILES canónico |
C1=CC(=CC(=C1)Cl)CCC(=O)NC(CC2=CC=C(C=C2)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 4-[(acetyloxy)methyl]-2-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B14403770.png)
![2,2'-Disulfanediylbis[4-ethyl-6-(hydroxymethyl)phenol]](/img/structure/B14403778.png)
![N,N-Bis{2-[(naphthalen-2-yl)oxy]ethyl}acetamide](/img/structure/B14403787.png)
![N-[2,2-Bis(dimethylamino)ethenyl]thiourea](/img/structure/B14403799.png)







![Benzenesulfonimidoyl chloride, N-[(4-methylphenyl)sulfonyl]-](/img/structure/B14403831.png)
![1-[2-(4,5-Dichloro-2-methylphenyl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14403833.png)
![2-[(Butylsulfanyl)methyl]-4-nitro-1H-benzimidazole](/img/structure/B14403836.png)
